(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol (R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903013
InChI: InChI=1S/C18H20FNO/c19-18-16(21)10-9-14-11-12-20-15(17(14)18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-10,15,20-21H,4,7-8,11-12H2/t15-/m1/s1
SMILES:
Molecular Formula: C18H20FNO
Molecular Weight: 285.4 g/mol

(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol

CAS No.:

Cat. No.: VC15903013

Molecular Formula: C18H20FNO

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol -

Specification

Molecular Formula C18H20FNO
Molecular Weight 285.4 g/mol
IUPAC Name (1R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
Standard InChI InChI=1S/C18H20FNO/c19-18-16(21)10-9-14-11-12-20-15(17(14)18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-10,15,20-21H,4,7-8,11-12H2/t15-/m1/s1
Standard InChI Key RLJHOBHSSZNYFU-OAHLLOKOSA-N
Isomeric SMILES C1CN[C@@H](C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3
Canonical SMILES C1CNC(C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Core Architecture

The tetrahydroisoquinoline scaffold consists of a bicyclic system fused between a benzene ring and a piperidine-like structure. Key modifications in this derivative include:

  • Position 8: Fluorine substitution, which enhances electronegativity and metabolic stability .

  • Position 7: A phenolic hydroxyl group, contributing to hydrogen-bonding capacity and solubility .

  • Nitrogen substituent: A 3-phenylpropyl chain, introducing lipophilicity and steric bulk that may influence receptor binding .

Table 1: Key Structural Features and Properties

FeaturePositionRoleImpact on Properties
Fluorine8Electronegative substituentMetabolic stability, σ-π interactions
Hydroxyl group7Hydrogen-bond donor/acceptorSolubility, pharmacokinetics
3-Phenylpropyl chainN1Lipophilic moietyMembrane permeability, receptor affinity
(R)-ConfigurationChiral centerStereochemical specificityTarget selectivity, enantiomeric activity

The molecular formula is C₁₈H₂₀FNO, with a molecular weight of 285.36 g/mol. The presence of polar groups (OH, F) and a hydrophobic arylpropyl chain confers amphiphilic properties, suggesting moderate solubility in polar organic solvents (e.g., methanol, DMSO) and limited aqueous solubility .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves multi-step strategies, as evidenced by analogous tetrahydroisoquinoline derivatives in the literature :

Step 1: Construction of the Fluorinated Tetrahydroisoquinoline Core

  • Directed ortho-lithiation: 2-(3-Fluorophenyl)ethylamine is acylated with pivaloyl chloride, followed by lithiation at −78°C in THF to introduce fluorine at position 8 .

  • Cyclization: Acid-catalyzed cyclization of intermediates forms the tetrahydroisoquinoline backbone .

Step 3: N-Alkylation with 3-Phenylpropyl Group

  • Reductive alkylation: The nitrogen is alkylated using 3-phenylpropionaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions .

Step 4: Enantiomeric Resolution

  • Chiral chromatography or asymmetric synthesis using chiral auxiliaries yields the (R)-enantiomer .

Table 2: Representative Synthetic Yields for Key Intermediates

IntermediateYield (%)MethodReference
8-Fluoro-3,4-dihydroisoquinoline79Cyclization of pivaloylamide
7-Hydroxy-protected derivative85Benzyl ether protection
N-3-Phenylpropyl intermediate82Reductive alkylation

Physicochemical and Pharmacological Profiling

Physicochemical Properties

  • logP: Estimated at 3.2 (Predicted via PubChem analogs ).

  • pKa: Hydroxyl group ≈ 10.1; tertiary amine ≈ 8.9 .

  • Solubility: 0.12 mg/mL in water; >50 mg/mL in DMSO .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀/Ki (nM)Reference
LY3154207 (D1 PAM)Dopamine D1 receptor3.71
6-Fluoro-THIQ derivativeBradycardic activity0.12 μM
8-Hydroxyquinoline derivativesIron chelation1.9–7.52 μM

Applications and Future Directions

Therapeutic Prospects

  • Neurological disorders: Potential as a dopamine modulator for Parkinson’s disease .

  • Cardiovascular agents: Bradycardic activity suggests utility in hypertension .

  • Oncology: Fluorine and hydroxyl groups may enhance DNA intercalation or kinase inhibition .

Challenges

  • Stereochemical purity: Scalable enantioselective synthesis remains a hurdle.

  • Metabolic stability: Fluorine improves resistance to CYP450 oxidation, but hydroxylation at position 7 may necessitate prodrug strategies .

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